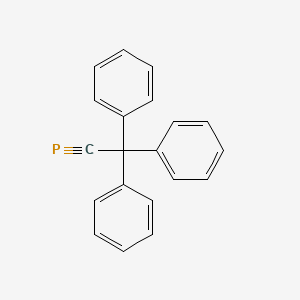
(Triphenylethylidyne)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Triphenylethylidyne)phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a triphenylethylidyne group. This compound is known for its versatility in organic synthesis and its role as a ligand in transition metal complexes. It is widely used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Triphenylethylidyne)phosphane can be synthesized through several methods. One common laboratory method involves the reaction of phosphorus trichloride with phenylmagnesium bromide or phenyllithium . The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{PhMgBr} \rightarrow \text{P(Ph)}_3 + 3 \text{MgBrCl} ]
Industrial Production Methods: In industrial settings, this compound is typically produced by reacting phosphorus trichloride with chlorobenzene and sodium . The reaction is as follows: [ \text{PCl}_3 + 3 \text{PhCl} + 6 \text{Na} \rightarrow \text{P(Ph)}_3 + 6 \text{NaCl} ]
Chemical Reactions Analysis
Types of Reactions: (Triphenylethylidyne)phosphane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: It can be oxidized by air to form triphenylphosphine oxide (Ph₃PO).
Reduction: It can act as a reducing agent in reactions such as the reduction of sulfonyl chlorides to arylthiols.
Substitution: It can participate in substitution reactions with halogens and acids.
Major Products:
Oxidation: Triphenylphosphine oxide (Ph₃PO)
Reduction: Arylthiols
Substitution: Various substituted phosphines
Scientific Research Applications
(Triphenylethylidyne)phosphane has a wide range of applications in scientific research :
Chemistry: It is used as a ligand in transition metal complexes, which are crucial in catalysis and organic synthesis.
Biology: It is employed in the synthesis of biologically active molecules and natural products.
Medicine: It is used in the development of pharmaceuticals and as a reagent in drug synthesis.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
(Triphenylethylidyne)phosphane can be compared with other similar compounds such as triphenylphosphine, trimethylphosphine, and triphenylarsine . While these compounds share similar structural features, this compound is unique due to its specific reactivity and applications in catalysis and organic synthesis.
Comparison with Similar Compounds
- Triphenylphosphine
- Trimethylphosphine
- Triphenylarsine
- Triphenylstibine
- Triphenylphosphine oxide
- Triphenylphosphine sulfide
- Triphenylphosphine dichloride
- Triphenylphosphine selenide
Properties
CAS No. |
919765-93-8 |
|---|---|
Molecular Formula |
C20H15P |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2,2,2-triphenylethylidynephosphane |
InChI |
InChI=1S/C20H15P/c21-16-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H |
InChI Key |
YFXHCVCCCFLWDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C#P)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12636778.png)
![{3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone](/img/structure/B12636781.png)
![2-[4-(3,4,5-Trimethoxyphenyl)but-3-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12636788.png)
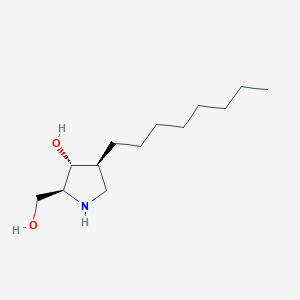
![Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate](/img/structure/B12636812.png)
![4-[(Benzyloxy)methyl]-1-(propane-1-sulfonyl)piperidine-4-carbonitrile](/img/structure/B12636815.png)
![8H-Naphtho[8a,1-b]furan-8-one, 2,3,3a,4,5,6-hexahydro-3a-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3aR,4S,10aS)-rel-](/img/structure/B12636826.png)
![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal](/img/structure/B12636833.png)
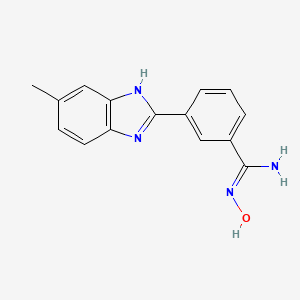
![5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide](/img/structure/B12636841.png)
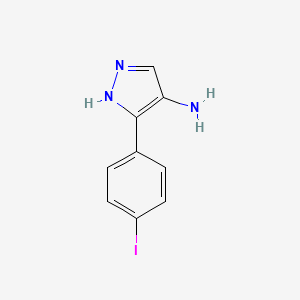
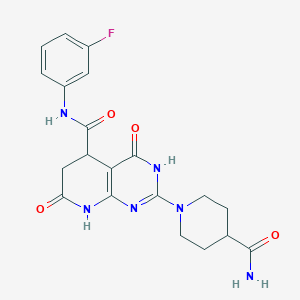

![[1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine](/img/structure/B12636862.png)
